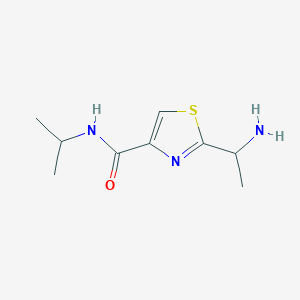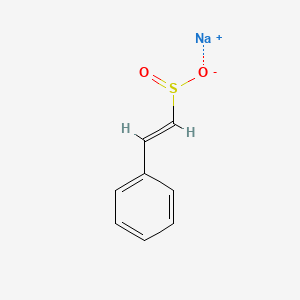
3-(Chloromethyl)-1-methanesulfinylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-methanesulfinylpentane is an organic compound characterized by the presence of a chloromethyl group and a methanesulfinyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methanesulfinylpentane typically involves the chloromethylation of a suitable precursor, followed by the introduction of the methanesulfinyl group. One common method involves the reaction of pentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a sulfinylating agent, such as methanesulfinyl chloride, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methanesulfinylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methanesulfinyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, where the methanesulfinyl group is reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
3-(Chloromethyl)-1-methanesulfinylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving sulfur-containing groups.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methanesulfinylpentane involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The chloromethyl group can participate in covalent bonding with nucleophilic residues, leading to changes in the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-methanesulfonylpentane: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
3-(Chloromethyl)-1-methylsulfinylpentane: Similar but with a methyl group attached to the sulfur atom.
3-(Chloromethyl)-1-methanesulfinylhexane: Similar but with a hexane backbone instead of pentane.
Uniqueness
3-(Chloromethyl)-1-methanesulfinylpentane is unique due to the specific combination of the chloromethyl and methanesulfinyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C7H15ClOS |
|---|---|
Molecular Weight |
182.71 g/mol |
IUPAC Name |
3-(chloromethyl)-1-methylsulfinylpentane |
InChI |
InChI=1S/C7H15ClOS/c1-3-7(6-8)4-5-10(2)9/h7H,3-6H2,1-2H3 |
InChI Key |
RKQGXEONEVCOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCS(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)




![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)




